molecular formula C11H13N3O4 B8435919 1-(2,6-Dinitro-phenyl)-piperidine

1-(2,6-Dinitro-phenyl)-piperidine

Cat. No. B8435919
M. Wt: 251.24 g/mol
InChI Key: UZYRSBACWZIFIX-UHFFFAOYSA-N
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Patent
US09255110B2

Procedure details

A mixture of 1-(2,6-dinitro-phenyl)-piperidine (2.31 g) and palladium on carbon (10%, 230 mg) in ethanol (80 mL) was stirred under hydrogen atmosphere (1 atm.), at room temperature, for 40 hours. The catalyst was filtered off on a CELITE™ pad. The filtrate was evaporated under reduced pressure and the residue was purified by flash chromatography (hexane/EtOAc, 80/20) to afford 1.29 g of 2-piperidin-1-yl-benzene-1,3-diamine as an orange solid without further purifications.
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
230 mg
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-])=O)[C:5]=1[N:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)([O-])=O>[Pd].C(O)C>[N:13]1([C:5]2[C:6]([NH2:10])=[CH:7][CH:8]=[CH:9][C:4]=2[NH2:1])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]1

Inputs

Step One
Name
Quantity
2.31 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])N1CCCCC1
Name
Quantity
230 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen atmosphere (1 atm.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off on a CELITE™ pad
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (hexane/EtOAc, 80/20)

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
N1(CCCCC1)C1=C(C=CC=C1N)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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